molecular formula C19H21NO2 B12762792 Doxepin N-oxide, (E)- CAS No. 131523-93-8

Doxepin N-oxide, (E)-

Cat. No.: B12762792
CAS No.: 131523-93-8
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-GZTJUZNOSA-N
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Description

Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Doxepin N-oxide, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Doxepin N-oxide, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .

Properties

CAS No.

131523-93-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

QJCSDPQQGVJGQY-GZTJUZNOSA-N

Isomeric SMILES

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Origin of Product

United States

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